

Animal Models for Studying CCR5 Function: Application Notes and Protocols

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Compound of Interest

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This document provides detailed application notes and protocols for various animal models used to study the function of the C-C chemokine receptor type 5 (CCR5). CCR5 is a critical co-receptor for macrophage-tropic (R5) strains of HIV-1 and plays a significant role in the immune system. These animal models are indispensable tools for investigating CCR5's role in infectious diseases, inflammation, and neurological disorders, as well as for the development of novel therapeutic strategies.

Overview of Animal Models

Several types of animal models are utilized to study CCR5 function, each with unique advantages and applications. The most common models include humanized mice, CCR5 knockout mice, CCR5 humanized (knock-in) mice, and non-human primates.

- **Humanized Mice:** These are immunodeficient mice engrafted with human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs), leading to the development of a functional human immune system. They are the primary small animal model for studying HIV-1 infection in vivo.^{[1][2][3]}
- **CCR5 Knockout (KO) Mice:** These mice have a disrupted *Ccr5* gene, leading to a lack of functional **CCR5 protein**. They are valuable for studying the role of CCR5 in various

physiological and pathological processes, including immune responses, inflammation, and neurological function.[\[4\]](#)[\[5\]](#)

- **CCR5 Humanized (Knock-in) Mice:** In these mice, the murine *Ccr5* gene is replaced with the human CCR5 gene. This allows for the *in vivo* study of human CCR5 in the context of a murine immune system and is particularly useful for testing human-specific CCR5 antagonists.
- **Non-human Primates (NHPs):** Rhesus macaques are a key model for studying simian immunodeficiency virus (SIV), a close relative of HIV. While most NHPs do not naturally have the CCR5-delta32 mutation that confers resistance to HIV in humans, genetically modified NHPs with CCR5 mutations are being developed.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

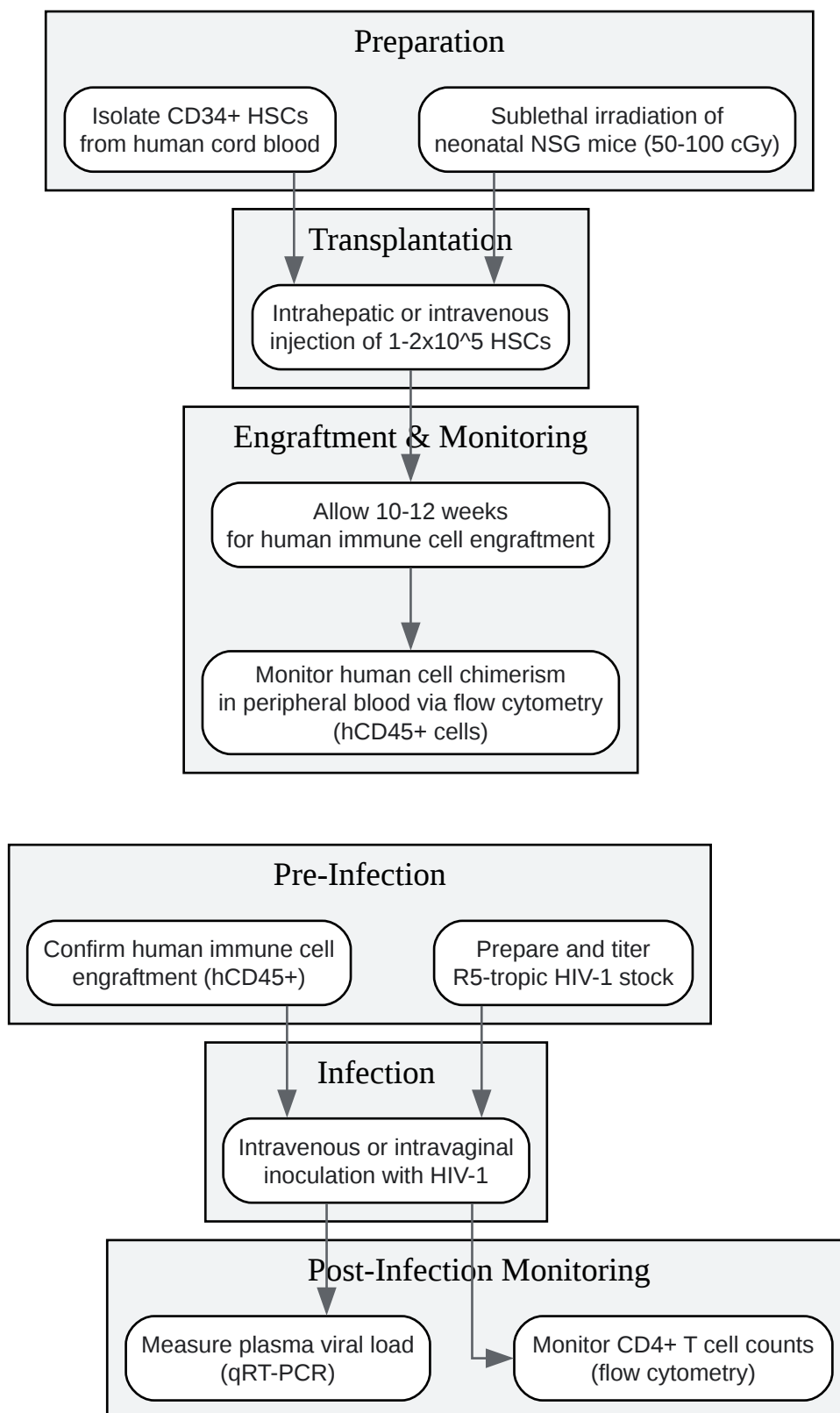
Humanized Mouse Models

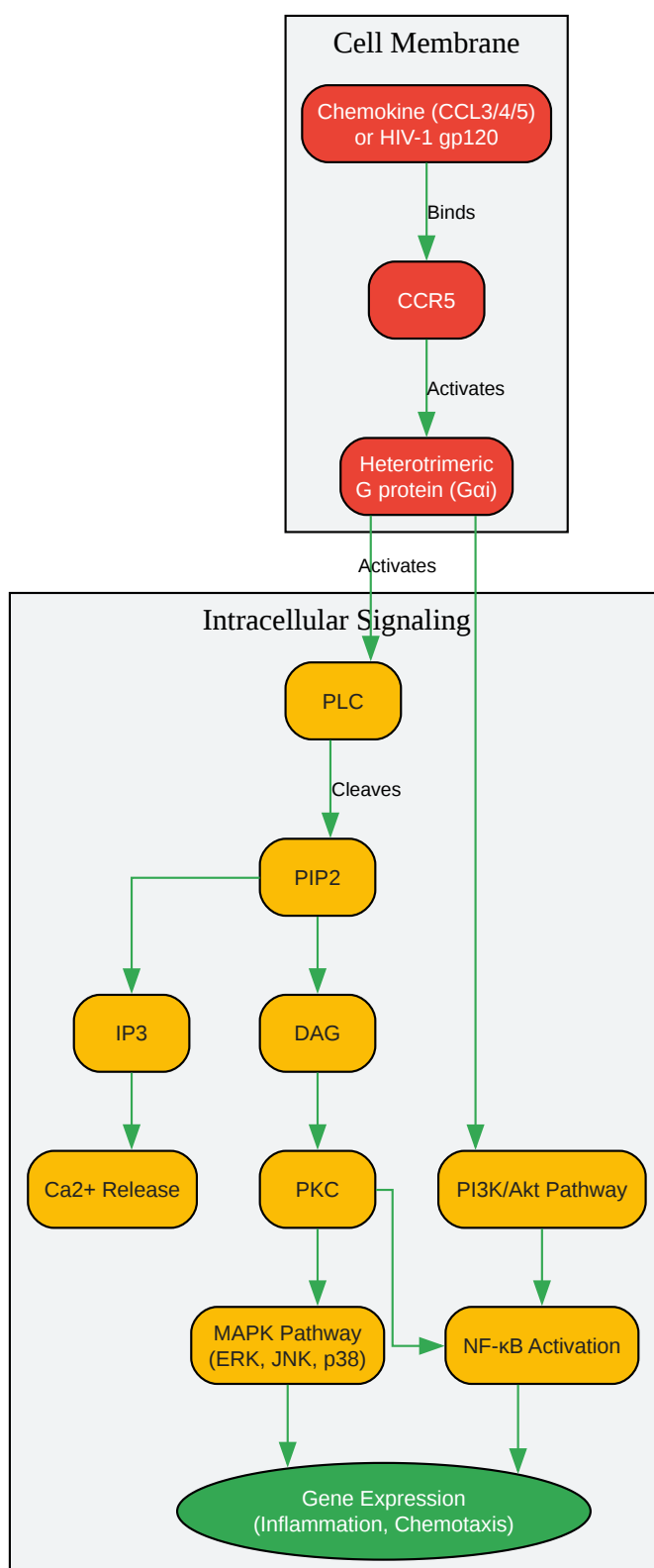
Humanized mice are instrumental in HIV research as they permit infection with human-specific viruses. The most common immunodeficient strains used for creating humanized mice are NOD/SCID, NSG (NOD-scid IL2R γ null), and Rag2 $^{-/-}$ IL2R γ c $^{-/-}$ mice.[\[2\]](#)[\[3\]](#)

Generation of Humanized Mice (hu-HSC Model)

This protocol describes the generation of humanized mice by transplanting human CD34 $^{+}$ hematopoietic stem cells into neonatal immunodeficient mice.[\[10\]](#)[\[11\]](#)

Experimental Workflow for Generating hu-HSC Mice





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